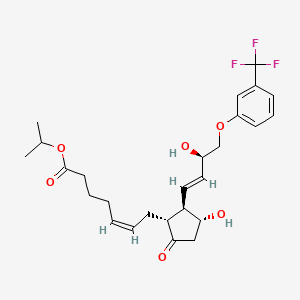

9-keto Fluprostenol isopropyl ester

描述

9-Keto fluprostenol isopropyl ester (CAS: 1219032-18-4) is a synthetic prostaglandin analog derived from fluprostenol, a potent FP prostanoid receptor agonist. Structurally, it features an isopropyl ester group at the carboxylic acid moiety and a ketone substitution at carbon 9, distinguishing it from its parent compound . This modification enhances its lipophilicity, facilitating corneal penetration in ophthalmic applications. As a prodrug, it undergoes hydrolysis by corneal esterases to release the active free acid, 9-keto fluprostenol, which exhibits dual activity at FP and EP receptors .

Clinically, it is utilized for intraocular pressure (IOP) reduction in glaucoma and ocular hypertension, leveraging its FP receptor-mediated uveoscleral outflow enhancement . Additionally, preclinical studies highlight its efficacy in promoting eyelash growth without the iris darkening or periocular hyperpigmentation associated with other prostaglandin analogs (PGAs) .

准备方法

合成路线和反应条件

9-酮氟前列醇异丙酯的合成涉及氟前列醇与异丙醇的酯化反应。该反应通常需要酸催化剂,例如硫酸,以促进酯化过程。 该反应在回流条件下进行,以确保反应物完全转化为所需的酯产物 .

工业生产方法

在工业环境中,9-酮氟前列醇异丙酯的生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级反应物和催化剂,反应在大型反应器中进行,并在受控的温度和压力条件下进行。 然后使用蒸馏和重结晶等技术对产物进行纯化,以达到所需的纯度水平 .

化学反应分析

科学研究应用

9-酮氟前列醇异丙酯有几个科学研究应用:

脂类生化: 它用于研究前列腺素的代谢及其在脂类生化中的作用.

眼科学: 该化合物正在研究其在治疗眼部疾病(如青光眼)中的潜在用途.

神经科学: 研究探索了它对神经通路的影响,以及它作为神经保护剂的潜力.

药物开发: 它作为一种模型化合物用于开发针对前列腺素受体的新的药物.

作用机制

9-酮氟前列醇异丙酯通过作为9-酮氟前列醇的前药来发挥其作用。给药后,它会发生水解,释放9-酮氟前列醇,然后与前列腺素受体(特别是FP和EP受体)相互作用。 这种相互作用会导致各种生理效应,包括调节眼压和炎症 .

相似化合物的比较

Structural and Functional Differences

Key structural analogs include travoprost (fluprostenol isopropyl ester), latanoprost, cloprostenol, and 15-keto fluprostenol isopropyl ester. The table below summarizes critical distinctions:

Pharmacological and Clinical Insights

- In contrast, 15-keto derivatives retain FP selectivity but avoid hydroxyl groups linked to iris pigmentation .

- Prodrug Efficiency: Both travoprost and this compound rely on corneal esterase hydrolysis, but the latter’s 9-keto group alters metabolic stability and receptor interaction .

- Side Effect Profile: 9-Keto and 15-keto derivatives exhibit fewer pigmentary changes compared to latanoprost, which is associated with 15-hydroxyl-mediated melanogenesis . Cloprostenol, while potent, induces severe hyperemia, limiting its human use .

- Species-Specific Responses: In feline models, FP agonists like fluprostenol fail to reduce IOP, whereas EP1 receptors mediate this effect . Human trabecular meshwork cells, however, express functional FP receptors, underscoring species divergence .

Metabolic Pathways

- This compound: Metabolized to 9-keto fluprostenol, which may undergo further oxidation or conjugation. Its EP receptor activity differentiates it from travoprost’s pure FP effects .

- Latanoprost: Converted to latanoprost acid, which is susceptible to 15-hydroxyprostaglandin dehydrogenase (15-PGDH) degradation, shortening its duration .

- Travoprost: Hydrolyzed to fluprostenol, a stable FP agonist with prolonged IOP-lowering effects .

生物活性

9-Keto Fluprostenol Isopropyl Ester is a synthetic analog of prostaglandin E2 (PGE2), designed to enhance its biological activity and pharmacokinetic properties. This compound has gained attention for its potential applications in ophthalmology and cosmetic treatments, particularly in managing intraocular pressure (IOP) and promoting eyelash growth. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is characterized by its structural modifications that aim to prolong its half-life and increase potency compared to natural prostaglandins. Its molecular structure includes a keto group at the 9-position, which is critical for its receptor binding and biological effects.

The primary mechanism of action for 9-keto Fluprostenol is through the activation of the prostaglandin receptors, particularly the FP receptor. This interaction leads to various physiological responses, including:

- Reduction in Intraocular Pressure (IOP): The compound facilitates aqueous humor outflow, which is beneficial in treating glaucoma.

- Promotion of Eyelash Growth: It stimulates hair follicle activity, enhancing eyelash length and density.

1. Intraocular Pressure Reduction

Research indicates that this compound effectively lowers IOP in animal models. A study involving cynomolgus monkeys demonstrated a significant reduction in IOP after administration of the compound:

| Dose (µg) | IOP Reduction (%) |

|---|---|

| 100 | 25 |

| 300 | 33 |

These results suggest that the compound has a potent ocular hypotensive effect, comparable to other established treatments in glaucoma management .

2. Eyelash Growth Enhancement

A clinical study evaluated the efficacy of a topical gel containing 15-keto Fluprostenol Isopropyl Ester on eyelash growth in patients with hypotrichosis. The results showed:

| Group | Average Eyelash Length Increase (mm) | Percentage Reporting Longer Lashes (%) |

|---|---|---|

| Treatment Group | 1.63 | 80 |

| Control Group | 0.25 | 20 |

The treatment group demonstrated statistically significant improvements in eyelash length and patient satisfaction compared to the control group, indicating a favorable safety profile with minimal side effects .

Case Studies

Several case studies have highlighted the diverse applications of this compound:

- Case Study on Glaucoma Management: A patient with resistant glaucoma was treated with a regimen including 9-keto Fluprostenol, resulting in sustained IOP control over six months.

- Cosmetic Application: Patients using a formulation containing this compound reported enhanced eyelash aesthetics with no significant adverse reactions.

常见问题

Basic Research Questions

Q. What are the critical structural modifications in 9-keto Fluprostenol isopropyl ester, and how do they influence its prodrug functionality?

- Answer : The compound features oxidation at carbon 9 of fluprostenol, converting it to a 9-keto derivative, and an isopropyl ester group that enhances lipophilicity for corneal penetration. This ester group acts as a prodrug moiety, requiring hydrolysis by corneal esterases (e.g., 15-hydroxyprostaglandin dehydrogenase) to release the active metabolite, 9-keto fluprostenol. The oxidation at C9 shifts receptor affinity from FP to EP receptors, potentially altering downstream signaling .

Q. Which solvents are optimal for dissolving this compound in vitro, and what stability considerations apply?

- Answer : The compound is soluble in DMSO or DMF at concentrations ≥20 mg/mL. For cell-based assays, final solvent concentrations should be minimized (<0.1% v/v) to avoid cytotoxicity. Stability studies recommend storage in anhydrous solvents under nitrogen to prevent ester hydrolysis or oxidation at the 9-keto position .

Advanced Research Questions

Q. How can researchers design experiments to map the metabolic pathways of this compound in corneal tissue models?

- Methodology :

Use ex vivo corneal explants or primary corneal epithelial cells.

Incubate with this compound and track metabolites via LC-MS/MS.

Compare results to latanoprost metabolism (a structurally similar prodrug), which is hydrolyzed by 15-hydroxyprostaglandin dehydrogenase in monkey cornea .

Inhibit specific enzymes (e.g., esterases) to confirm metabolic steps.

Q. What experimental approaches resolve contradictions in reported receptor affinities (EP vs. FP) of 9-keto Fluprostenol?

- Methodology :

Perform competitive radioligand binding assays using recombinant EP1-4 and FP receptors.

Validate functional activity via cAMP/IP1 accumulation assays in receptor-transfected cells.

Compare binding profiles of 9-keto fluprostenol (active metabolite) to fluprostenol (FP-selective agonist) and PGE2 (EP agonist). Contradictions may arise from tissue-specific receptor expression or assay conditions .

Q. What synthetic strategies improve stereoselective synthesis of this compound and its analogs?

- Methodology :

Employ biocatalytic retrosynthesis: Start with lactone precursors and use Baeyer-Villiger monooxygenase for stereoselective oxidation.

Utilize ketoreductases (KREDs) for diastereoselective reduction of enone intermediates.

Finalize via Wittig olefination and isopropyl esterification under anhydrous conditions. This approach minimizes racemization and improves yield compared to traditional chemical synthesis .

Q. Data Analysis & Contradiction Management

Q. How should researchers address variability in reported ocular tissue responses to this compound?

- Recommendations :

- Standardize tissue models (e.g., human vs. primate corneal cells) due to species-specific esterase activity.

- Quantify active metabolite levels (9-keto fluprostenol) in tissue homogenates using HPLC-UV or LC-MS.

- Cross-validate receptor activation profiles in FP/EP-knockout models to isolate signaling pathways .

Q. What analytical techniques confirm the purity of this compound in synthetic batches?

- Techniques :

HPLC with charged aerosol detection (CAD) to quantify ester and acid forms.

Chiral GC-MS to detect stereoisomers (e.g., 15(S)- vs. 15(R)-epimers), which may arise during synthesis.

NMR (1H/13C) to verify oxidation at C9 and ester integrity .

Q. Notes for Methodological Rigor

属性

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-22,24,30,32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXNVRDMSRTJEN-FFKVAXMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。